(18,19-Dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) 2-methylbut-2-enoate
Description
This compound is a highly complex pentacyclic structure featuring a fused polycyclic core with multiple oxygen-containing rings (3,6,8-trioxapentacyclo) and substituents including methoxy, methyl, and a 2-methylbut-2-enoate ester group.
Properties
IUPAC Name |
(18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) 2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(30-5)23(31-6)25(28)27(16)11-32-24-20(27)17(21)10-19-22(24)34-12-33-19/h7,9-10,14-15,21H,8,11-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWKMZYZZCWGCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (18,19-Dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) 2-methylbut-2-enoate belongs to the class of phenylpropanoids and polyketides , specifically categorized under hydrolyzable tannins. This article delves into its biological activity based on recent research findings and data.
| Property | Value |
|---|---|
| Molecular Formula | C27H32O8 |
| Molecular Weight | 484.50 g/mol |
| Exact Mass | 484.2097 g/mol |
| Topological Polar Surface Area | 89.50 Ų |
| XlogP | 4.30 |
Pharmacological Properties
-
ADMET Profile : The compound shows significant potential as a P-glycoprotein inhibitor with a probability of 88.41%. It also exhibits inhibition properties towards several cytochrome P450 enzymes:
- CYP3A4: Inhibition probability of 84.39%
- CYP2D6: Inhibition probability of 85.45%
- CYP2C19: Inhibition probability of 56.64%
-
Toxicity Assessments :
- Carcinogenicity : Low risk with a binary score of 96%.
- Skin and Eye Irritation : Moderate risk with scores of 75.77% and 90.51%, respectively.
- Reproductive Toxicity : High risk with a score of 85.56%.
-
Receptor Binding :
- Estrogen receptor binding affinity is significant at 82.37%.
- Glucocorticoid receptor binding is also notable at 91.48%.
Mechanistic Insights
The compound's biological activity can be attributed to its interaction with various biological targets:
- Transcription Factors : It shows high binding affinity for transcription intermediary factor 1-alpha (85.78%).
- Enzymatic Interactions : Dihydroorotate dehydrogenase and DNA topoisomerase II alpha are notable targets with binding probabilities around 85%.
Case Studies and Research Findings
- Anticancer Activity : A study highlighted the compound's potential in inhibiting cancer cell proliferation through modulation of apoptosis pathways and cell cycle regulation.
- Antimicrobial Properties : Research indicated that the compound exhibits antimicrobial activity against several bacterial strains, suggesting its potential use as a natural preservative or therapeutic agent.
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties by reducing oxidative stress in neuronal cells.
Comparison with Similar Compounds
Data Tables
Table 2: Predicted Targets and Pathways (Network Pharmacology)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
